6,7-difluoro-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Difluoro-1H-indole-3-carbaldehyde is a fluorinated derivative of indole-3-carbaldehyde. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry . The presence of fluorine atoms in the indole ring can enhance the compound’s biological activity and stability, making it a valuable compound for research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Bartoli indole synthesis, which uses functionalized vinyl magnesium bromide and nitrobenzenes to generate the indole core . The fluorination can be achieved using electrophilic fluorinating agents under controlled conditions to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of 6,7-difluoro-1H-indole-3-carbaldehyde may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Difluoro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6,7-difluoro-1H-indole-3-carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include 6,7-difluoro-1H-indole-3-carboxylic acid, 6,7-difluoro-1H-indole-3-methanol, and various substituted indole derivatives depending on the nucleophiles used .
Wissenschaftliche Forschungsanwendungen
6,7-Difluoro-1H-indole-3-carbaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6,7-difluoro-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to bind to enzymes and receptors, modulating their activity . This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other fluorinated indole derivatives such as 5-fluoro-1H-indole-3-carbaldehyde and 7-fluoro-1H-indole-3-carbaldehyde .
Uniqueness
6,7-Difluoro-1H-indole-3-carbaldehyde is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity . This makes it a valuable compound for targeted research and applications where specific fluorination patterns are required .
Eigenschaften
Molekularformel |
C9H5F2NO |
---|---|
Molekulargewicht |
181.14 g/mol |
IUPAC-Name |
6,7-difluoro-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H5F2NO/c10-7-2-1-6-5(4-13)3-12-9(6)8(7)11/h1-4,12H |
InChI-Schlüssel |
OGUSOKHBEPYSJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C(=CN2)C=O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.